2-Phenyl-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2-Phenyl-3-(pyridin-3-yl)propanoic acid is an organic compound that features both a phenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(pyridin-3-yl)propanoic acid typically involves the reaction of a phenylpropanoic acid derivative with a pyridine derivative under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridine-3-carboxaldehyde, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyridine carboxylic acids, while reduction could produce phenylpyridine alcohols.
Scientific Research Applications
2-Phenyl-3-(pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 2-Phenyl-3-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenyl and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Phenyl-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. This structural arrangement can result in distinct binding properties and interactions compared to similar compounds.
Biological Activity
2-Phenyl-3-(pyridin-3-yl)propanoic acid is a compound of interest due to its potential therapeutic applications and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Structural Features
The compound features a phenyl group and a pyridine ring, which contribute to its biological properties. The arrangement allows for significant interactions with molecular targets, including enzymes and receptors. These interactions may involve π-π stacking and hydrogen bonding, influencing the compound's binding affinity and specificity.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in various signaling pathways involved in cell growth and metabolism.
- Receptor Interaction : It may interact with receptors involved in inflammatory responses, potentially leading to anti-inflammatory effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures have demonstrated significant reductions in these cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Studies have explored the antimicrobial properties of related compounds. While specific data on this compound is limited, related pyridine derivatives have shown effectiveness against various bacterial strains, indicating a potential for similar activity in this compound .
Study 1: Enzyme Interaction
A study focusing on enzyme interactions highlighted the compound's ability to inhibit SGK-1 kinase, which plays a role in various cellular processes. The results indicated that this compound could serve as a lead compound for developing inhibitors targeting SGK-related disorders .
Study 2: Cytokine Modulation
In vitro assays demonstrated that derivatives of this compound significantly decreased the release of inflammatory cytokines from peripheral blood mononuclear cells (PBMCs). This suggests that the compound may have immunomodulatory effects beneficial for treating chronic inflammatory conditions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Phenyl and pyridine rings | Anti-inflammatory, enzyme inhibition |
Related Pyridine Derivatives | Varying substitutions on pyridine | Antimicrobial properties |
SGK Inhibitors | Diverse structural motifs | Targeting SGK-related disorders |
Properties
IUPAC Name |
2-phenyl-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBSTYAXJVFMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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